molecular formula C18H19NO3 B10872990 1,1'-[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

1,1'-[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

Cat. No.: B10872990
M. Wt: 297.3 g/mol
InChI Key: IJFUVQCKWSOAJQ-UHFFFAOYSA-N
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Description

1-[4-ACETYL-1-(4-ACETYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 1-[4-ACETYL-1-(4-ACETYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE can be achieved through several synthetic routes. One common method involves the acetylation of 4-hydroxyacetophenone with acetic anhydride in the presence of a catalyst such as aluminium triflate . This reaction typically occurs at room temperature and yields the desired product with high efficiency.

Industrial production methods may involve similar acetylation reactions but on a larger scale, utilizing continuous flow reactors to enhance yield and reduce reaction time. The use of advanced catalysts and optimized reaction conditions can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

1-[4-ACETYL-1-(4-ACETYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminium hydride can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced using reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

1-[4-ACETYL-1-(4-ACETYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-ACETYL-1-(4-ACETYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 1-[4-ACETYL-1-(4-ACETYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE stands out due to its unique structural features and functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and reactivity profiles, highlighting the uniqueness of 1-[4-ACETYL-1-(4-ACETYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

1-[4-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone

InChI

InChI=1S/C18H19NO3/c1-10-17(13(4)21)18(14(5)22)11(2)19(10)16-8-6-15(7-9-16)12(3)20/h6-9H,1-5H3

InChI Key

IJFUVQCKWSOAJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1C2=CC=C(C=C2)C(=O)C)C)C(=O)C)C(=O)C

Origin of Product

United States

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